N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a triazolo[4,3-b]pyridazine core, and a cyclohex-3-enecarboxamide moiety
Mechanism of Action
Target of Action
The compound, N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
It is known that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which this compound belongs, can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound has multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors. The thiophene ring is introduced through subsequent reactions with thiophene derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an antimicrobial, anti-inflammatory, and antioxidant agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Uniqueness: N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide stands out due to its cyclohex-3-enecarboxamide moiety, which imparts unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(12-5-2-1-3-6-12)18-11-16-20-19-15-9-8-13(21-22(15)16)14-7-4-10-24-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHMLZODRZCYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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